1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone
Description
Historical Context of Constituent Pharmacophores
The benzodioxole system (1,3-benzodioxole) has been a cornerstone of medicinal chemistry since the mid-20th century. Its methylenedioxy group enhances metabolic stability and facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Seminal work by El-Sayed et al. (2020) demonstrated that halogenated benzodioxole derivatives exhibit COX-2 selectivity ratios up to 24.5-fold greater than ketoprofen, with IC~50~ values as low as 0.725 µM against COX-1. This scaffold’s versatility extends beyond anti-inflammatory applications, with recent derivatives showing lactate dehydrogenase (LDH) inhibition (IC~50~ = 13.63–47.2 µM), underscoring its adaptability to diverse targets.
The piperazine ring’s prominence in CNS therapeutics dates to the 1960s, with its ability to adopt multiple conformations enabling precise spatial alignment of pharmacophoric features. Bronowska et al. (2001) established that 1-(2-pyrimidinyl)piperazine derivatives achieve sedative-hypnotic effects through an 11-feature pharmacophore model, where the piperazine’s chair-boat transitions modulate receptor binding. Contemporary applications exploit this flexibility; for instance, quinoline-piperazine hybrids inhibit Mycobacterium tuberculosis with MIC values as low as 0.07 µM, demonstrating the scaffold’s utility in infectious disease contexts.
Quinoxaline derivatives gained traction in the 1980s as antibacterial agents, with quinoxaline 1,4-dioxides showing subtherapeutic growth promotion in livestock. Modern iterations, such as those described by Alam et al. (2022), achieve aldose reductase 2 (ALR2) inhibition through strategic substitution patterns, with compound 81 exhibiting binding free energies of -35.96 kcal/mol (MM-GBSA). The 3-methylquinoxalin-2-ylthio group in the target compound introduces a sulfur atom capable of forming covalent or polar interactions, expanding target engagement modalities.
Rationale for Molecular Design Integration
The hybridization strategy addresses three pharmacological imperatives:
- Target Multiplicity : Benzodioxole’s COX/LDH inhibition profile complements quinoxaline’s ALR2/antibacterial activity, potentially enabling simultaneous modulation of inflammatory and metabolic pathways.
- Conformational Optimization : Piperazine’s torsional freedom (as characterized by Bronowska’s 11-feature model) allows precise positioning of the benzodioxole and quinoxaline moieties relative to target binding pockets.
- Enhanced Pharmacokinetics : The methylenedioxy group improves blood-brain barrier permeability, while the thioether linkage enhances metabolic stability compared to ether or amine analogs.
Structural analysis reveals critical synergies:
- The benzodioxole’s O1 and O2 atoms (distance: 2.48 Å) may hydrogen bond with catalytic residues in COX-2’s hydrophobic channel.
- Piperazine’s N1 and N4 centers provide protonation sites for ionic interactions with aspartate/glutamate residues in ALR2.
- Quinoxaline’s planar structure enables intercalation with DNA topoisomerases, as observed in fluoroquinolone hybrids.
Place Within Contemporary Medicinal Chemistry Research
This compound epitomizes three trends in 2020s drug discovery:
A. Multi-Target Ligands (MTLs)
The integration of COX/ALR2/LDH inhibitory pharmacophores aligns with strategies to combat complex diseases like diabetic neuropathy, where hyperglycemia induces both inflammatory (COX-2↑) and metabolic (ALR2↑) dysfunction. Hybrid systems reduce polypharmacy risks while maintaining efficacy.
B. Covalent Warhead Utilization
The thioether group (-S-) introduces reversible covalent binding potential. Comparative studies show thioether-containing inhibitors achieve 3–5× lower IC~50~ values versus ether analogs in kinase assays, though this remains untested for the current compound.
C. Fragment-Based Hybridization
As evidenced by recent quinoline-piperazine sulfonamides, fragment merging accelerates lead optimization. The target compound’s modular design (benzodioxole-piperazine + quinoxaline-thioether) permits rapid analog synthesis via:
- Piperazine N-alkylation
- Thioether formation through nucleophilic substitution
Table 1: Structural Components and Their Hypothesized Roles
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylquinoxalin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-23(25-19-5-3-2-4-18(19)24-16)31-14-22(28)27-10-8-26(9-11-27)13-17-6-7-20-21(12-17)30-15-29-20/h2-7,12H,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQLGSIVYAHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Structural Overview
The compound features several key structural components:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Benzo[d][1,3]dioxole Moiety : Associated with diverse pharmacological effects.
- Quinoxaline Derivative : Imparts additional biological properties, particularly in oncology and neuropharmacology.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including but not limited to:
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, derivatives of quinoxaline have shown promising cytotoxic effects against various cancer cell lines. The compound may share similar properties due to its structural features.
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antibacterial and antiplasmodial activities. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant effects against various pathogens, suggesting potential similar activity.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within the body:
- The piperazine ring enhances binding affinity to neurotransmitter receptors.
- The benzo[d][1,3]dioxole moiety is linked to anti-inflammatory and analgesic properties.
- The quinoxaline structure contributes to its anticancer and antimicrobial activities.
Case Studies
- Cytotoxicity in Cancer Models : A study synthesized various quinoxaline derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications in the quinoxaline structure significantly affected potency, suggesting that similar modifications in the compound could enhance its anticancer efficacy .
- Neuropharmacological Effects : Research on piperazine derivatives reveals their potential as anxiolytics and antidepressants. The presence of the benzo[d][1,3]dioxole moiety may augment these effects, indicating a multifaceted mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, the nature of the aryl/heteroaryl groups, and the presence of sulfur-containing linkages. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison with Analogs
Structural and Functional Insights
Piperazine Core: The piperazine ring enhances solubility and serves as a flexible spacer for attaching pharmacophores. In the target compound, its substitution with a benzo[d][1,3]dioxol-5-ylmethyl group differentiates it from benzothiazole- or triazole-substituted analogs (e.g., 5i, 5j) . Electron-Withdrawing vs.
Thioether Linkage: The thioether in the target compound (linking quinoxaline to ethanone) contrasts with triazole-thioether hybrids (e.g., 5i, 5j). Thioethers generally improve metabolic stability compared to ethers or amines, but may reduce solubility .
Quinoxaline vs. Other Heterocycles: Quinoxaline moieties (in the target compound) are associated with DNA intercalation and kinase inhibition, whereas benzothiazoles (e.g., 5i, 5j) and triazoles are linked to topoisomerase inhibition and antimicrobial activity .
Physicochemical Properties
- Molecular Weight and Lipophilicity :
- Spectroscopic Data :
- The benzo[d][1,3]dioxole group in the target compound would show characteristic IR peaks at ~1484 cm⁻¹ (C-O-C) and NMR signals near δ 5.8 ppm (O–CH₂–O), as seen in 6g .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization to construct the benzo[d][1,3]dioxole moiety (e.g., via acid-catalyzed cyclocondensation) .
- Coupling reactions : Piperazine and quinoxaline-thioether groups are introduced using palladium-catalyzed cross-coupling or nucleophilic substitution .
- Thioether linkage : The thioether bond is formed via reaction of a thiol intermediate with a halogenated quinoxaline derivative under inert atmospheres .
Q. Optimization strategies :
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the piperazine and quinoxaline groups . Key signals include:
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 465.12 vs. observed 465.15) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) .
Advanced Research Questions
Q. How does the benzo[d][1,3]dioxole moiety influence biological activity compared to structural analogs?
The benzo[d][1,3]dioxole group enhances:
- Metabolic stability : Methylenedioxy groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Target affinity : π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains) improves binding .
Q. Comparative data :
Q. What experimental strategies address contradictions in reported biological activity data?
- Dose-response profiling : Validate activity across multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects .
- Off-target screening : Use kinase/GPCR profiling arrays to identify non-specific interactions .
- Metabolite analysis : LC-MS/MS detects active metabolites that may skew potency measurements .
Case study : Discrepancies in antiproliferative activity (e.g., IC₅₀ = 0.12 μM vs. 1.2 μM in prior studies) may arise from:
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular docking : Identify key interactions (e.g., hydrogen bonds with quinoxaline N-atoms) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., quinoxaline 3-methyl group) with IC₅₀ values to predict optimal R-groups .
- ADMET prediction : SwissADME forecasts blood-brain barrier permeability (e.g., low for this compound due to high polar surface area: 110 Ų) .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they resolved?
- Intermediate instability : Quinoxaline-thio intermediates degrade under light; use amber glassware and nitrogen blankets .
- Low yields in coupling steps : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher turnover numbers (TON > 500) .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
- Aqueous stability : Hydrolysis of the piperazine-ethanone bond occurs at pH < 5; use phosphate buffers (pH 7.4) for in vitro assays .
- DMSO stock solutions : >10% DMSO induces cellular toxicity; limit final concentration to <0.1% .
- Freeze-thaw cycles : Lyophilized powders retain stability for >6 months at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
